(2S)-1-(methylamino)propan-2-ol hydrochloride
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Overview
Description
(2S)-1-(Methylamino)propan-2-ol hydrochloride is a chiral amine compound with significant applications in various fields, including pharmaceuticals and organic synthesis. This compound is characterized by its specific stereochemistry, denoted by the (2S) configuration, which plays a crucial role in its biological activity and chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-(methylamino)propan-2-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with a chiral precursor such as (S)-propylene oxide.
Nucleophilic Substitution: The (S)-propylene oxide undergoes nucleophilic substitution with methylamine, resulting in the formation of (2S)-1-(methylamino)propan-2-ol.
Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Controlled Reaction Conditions: Maintaining optimal temperature and pressure to maximize yield.
Purification: Utilizing crystallization or distillation techniques to purify the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Secondary amines.
Substitution Products: Various substituted amines depending on the nucleophile used.
Chemistry:
Chiral Building Block: Used as a chiral building block in asymmetric synthesis.
Catalysis: Acts as a ligand in catalytic reactions to induce chirality.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.
Medicine:
Pharmaceutical Intermediate: Serves as an intermediate in the synthesis of various drugs, particularly those targeting the central nervous system.
Industry:
Chemical Manufacturing: Utilized in the production of fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (2S)-1-(methylamino)propan-2-ol hydrochloride involves its interaction with biological targets such as enzymes or receptors. The (2S) configuration allows it to fit into specific active sites, where it can either inhibit or activate biological pathways. The hydrochloride form enhances its solubility and stability, facilitating its use in various applications.
Comparison with Similar Compounds
(2R)-1-(Methylamino)propan-2-ol Hydrochloride: The enantiomer of the compound, which may exhibit different biological activities.
1-(Methylamino)propan-2-ol: The racemic mixture, which lacks the specific stereochemistry of the (2S) form.
Uniqueness:
Stereochemistry: The (2S) configuration imparts unique biological and chemical properties, making it more effective in certain applications compared to its racemic or (2R) counterparts.
Solubility: The hydrochloride salt form enhances its solubility, making it more suitable for aqueous applications.
Properties
IUPAC Name |
(2S)-1-(methylamino)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO.ClH/c1-4(6)3-5-2;/h4-6H,3H2,1-2H3;1H/t4-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIVCXIMBKXNHW-WCCKRBBISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CNC)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807937-56-9 |
Source
|
Record name | (2S)-1-(methylamino)propan-2-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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